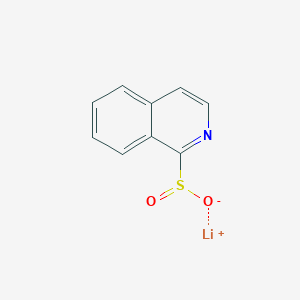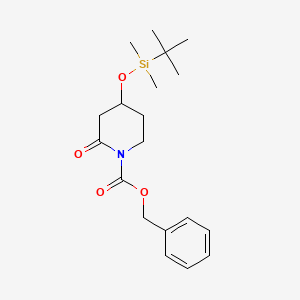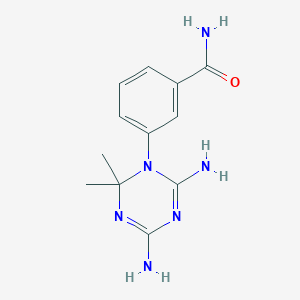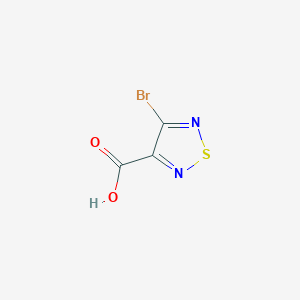
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrFN
IUPAC Name: this compound
This compound belongs to the class of 4-hydroxybenzaldehyde derivatives, and its synthesis involves interesting reactions. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine typically involves the following steps:
Starting Material: Begin with 2,4-dihydroxybenzaldehyde.
Bromination: React 2,4-dihydroxybenzaldehyde with 1,2-dibromopropane to introduce the bromoethoxy group.
Ethylation: Ethylate the bromoethoxy intermediate using diethylamine.
Fluorination: Introduce the fluorine atom using appropriate reagents.
Triazine Formation: Cyclize the compound to form the 1,3,5-triazine ring.
Industrial Production:: Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Chemical Reactions Analysis
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine can participate in various reactions:
Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Diethylamine, bromine, fluorine-containing reagents.
Major Products: The triazine ring can react further, yielding diverse products.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: As a versatile building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The precise mechanism by which 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, this compound’s uniqueness lies in its combination of bromoethoxy, fluoro, and triazine moieties.
Properties
CAS No. |
95544-93-7 |
|---|---|
Molecular Formula |
C9H14BrFN4O |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14BrFN4O/c1-3-15(4-2)8-12-7(11)13-9(14-8)16-6-5-10/h3-6H2,1-2H3 |
InChI Key |
FVVVNLIQLLIJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)F)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


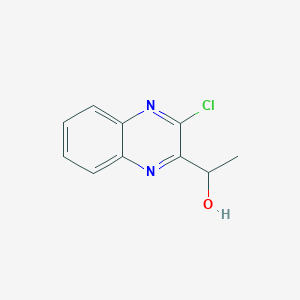
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)
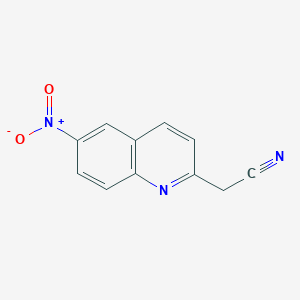
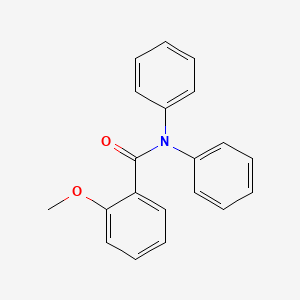
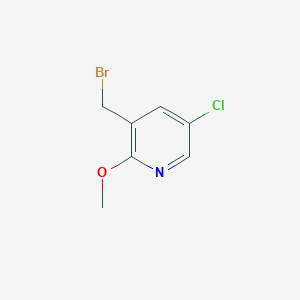
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
